molecular formula C10H14FNO3S B14911132 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B14911132
M. Wt: 247.29 g/mol
InChI Key: JEHOSOIVNHNUHY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14FNO3S It is a derivative of benzenesulfonamide, featuring a fluoro group, a hydroxypropyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-fluoroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-fluoroaniline forms an intermediate sulfonamide.

    Hydroxypropylation: The intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropyl group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Formation of 3-fluoro-N-(2-oxopropyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenamine.

    Substitution: Formation of compounds like 3-methoxy-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    3-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a chloro group instead of fluoro.

    3-fluoro-N-(2-hydroxypropyl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of methyl.

Uniqueness

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the combination of its fluoro, hydroxypropyl, and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14FNO3S

Molecular Weight

247.29 g/mol

IUPAC Name

3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H14FNO3S/c1-7-3-4-9(5-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3

InChI Key

JEHOSOIVNHNUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)F

Origin of Product

United States

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